(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Description
(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a bromine substituent at the 7-position of the aromatic ring and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline scaffold. The (3R) stereochemistry is critical for its biological activity, particularly in opioid receptor interactions . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. This compound is synthesized via coupling reactions using reagents such as EDC·HCl and HOBt, followed by deprotection and purification steps .
Properties
IUPAC Name |
(3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRRRJQYZTKPD-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroisoquinoline to introduce the bromine atom at the 7th position. This is followed by the introduction of the carboxylic acid group at the 3rd position through a series of reactions, including oxidation and carboxylation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
- Dopamine Receptor Modulation : Research indicates that derivatives of tetrahydroisoquinoline can act as modulators of dopamine receptors, which are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia . The bromine substitution at the 7-position enhances binding affinity and selectivity for specific receptor subtypes.
- Antidepressant Activity : Some studies suggest that compounds similar to (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may exhibit antidepressant-like effects by interacting with serotonin receptors . This opens avenues for developing new antidepressant therapies with fewer side effects compared to traditional medications.
Synthesis of Natural Products
- Isoquinoline Alkaloids : The asymmetric Pictet–Spengler reaction, often involving tetrahydroisoquinolines, is utilized in synthesizing isoquinoline alkaloids. These compounds possess various pharmacological properties, including anticancer and antimicrobial activities .
- Multicomponent Reactions : Recent studies have highlighted the use of (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in multicomponent reactions to create libraries of substituted tetrazoles, which have applications in drug discovery .
Case Studies
Case Study 1: Dopamine Receptor Modulation
Case Study 2: Synthesis of Antidepressants
Mechanism of Action
The mechanism of action of (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Position and Stereochemistry
The position of the bromine atom and the stereochemistry of the tetrahydroisoquinoline core significantly influence pharmacological properties. Key analogues include:
Key Observations :
- Bromine Position : The 7-bromo substituent in the target compound enhances κ-opioid receptor selectivity compared to 6-bromo analogues, as steric and electronic effects differ .
- Stereochemistry : The (3R) configuration optimizes spatial alignment with receptor binding pockets, as seen in analogues like (R)-6-bromo derivatives .
- Functional Groups : Replacing bromine with fluorine or hydroxy groups alters pharmacokinetics; fluorine improves stability, while hydroxy groups increase polarity .
Comparison with Analogues :
- 6-Bromo Derivatives : Synthesized similarly but require regioselective bromination at the 6-position, which complicates purification .
- Fluoro Analogues : Fluorine introduction often necessitates specialized reagents (e.g., DAST), increasing synthesis complexity .
Pharmacological and Functional Comparisons
Opioid Receptor Interactions
- (3R)-7-Bromo Derivative : Exhibits potent κ-opioid receptor antagonism (IC₅₀ < 10 nM) due to optimal bromine positioning and (3R) configuration .
- 7-Hydroxy Analogues : Show moderate activity (IC₅₀ ~50 nM) but rapid clearance due to oxidative metabolism .
- 6-Bromo Derivatives : Lower affinity (IC₅₀ > 100 nM) attributed to suboptimal halogen-receptor interactions .
Bioisosteric Replacements
Pyridine or thiophene substitutions (e.g., in JDTic analogues) reduce receptor affinity but improve metabolic stability, highlighting the irreplaceable role of bromine in the target compound .
Biological Activity
(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (CAS Number: 1270295-98-1) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrN₁O₂ |
| Molecular Weight | 256.1 g/mol |
| Boiling Point | 414.0 ± 45.0 °C (Predicted) |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.11 ± 0.20 (Predicted) |
These properties suggest a stable compound that can be synthesized and utilized in various biological assays.
(3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits diverse biological activities attributed to its structural features. It belongs to the tetrahydroisoquinoline class, which has been associated with various pharmacological effects including:
- Neuroprotective Effects : THIQ derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative diseases treatment .
- Antimicrobial Properties : Some studies indicate that tetrahydroisoquinoline derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
- Chloride Transport Enhancement : Research has demonstrated that related compounds can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR), suggesting therapeutic potential for cystic fibrosis .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the tetrahydroisoquinoline scaffold significantly influence biological activity. For instance, the introduction of halogens or other substituents at specific positions alters receptor binding affinity and efficacy .
Case Studies
-
Neuroprotective Study :
A study explored the neuroprotective effects of THIQ analogs in models of Parkinson's disease. Results indicated that these compounds reduced dopaminergic neuron loss and improved motor functions in animal models . -
Antimicrobial Activity :
In vitro assays demonstrated that certain THIQ derivatives exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . -
Cystic Fibrosis Research :
In a series of experiments aimed at enhancing chloride transport in CFTR mutant cells, several analogs of tetrahydroisoquinoline were synthesized and tested. The most potent analogs achieved EC50 values below 10 nM, indicating a strong potential for therapeutic use in cystic fibrosis patients .
Q & A
Q. What are the common synthetic routes for (3R)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?
The synthesis typically involves a modified Pictet-Spengler reaction starting from chiral precursors like D-tyrosine derivatives. Key steps include:
- Boc protection of the amine group to prevent unwanted side reactions .
- Bromination at the 7-position using HBr or Br₂ under controlled conditions .
- Hydrogenation with Raney Ni or Pd/C catalysts to reduce intermediates .
- Final purification via recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized for structural confirmation?
- NMR spectroscopy (¹H, ¹³C) confirms stereochemistry and substituent positions, particularly the (3R) configuration and bromine placement .
- Mass spectrometry (APCI-MS or ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 294.5 for C₁₁H₁₁BrClNO₂) .
- X-ray crystallography resolves absolute configuration in enantiopure samples .
Q. What pharmacological targets are associated with this compound?
The compound and its derivatives act as opioid receptor antagonists , specifically targeting κ-opioid receptors (KOR) and μ-opioid receptors (MOR). In vitro assays show functional antagonism with IC₅₀ values in the nanomolar range .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
- Acid-sensitive steps require dichloromethane or THF under inert atmospheres (N₂/Ar) to prevent decomposition .
- Deprotection of Boc groups uses HCl in dioxane or trifluoroacetic acid (TFA) at 0–25°C .
- Store the final product at 0–6°C in anhydrous methanol or ethanol to avoid hydrolysis .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Q. What strategies address low yields in bromination steps?
Q. How do structural modifications influence opioid receptor selectivity?
- Methyl substitution at the 3-position enhances KOR affinity (e.g., compound 6e·HCl shows 10-fold selectivity over MOR) .
- Phenolic hydroxyl groups improve water solubility but reduce blood-brain barrier penetration, as seen in JDTic analogues .
- Bulkier substituents (e.g., tert-butyl carbamates) decrease off-target activity at δ-opioid receptors .
Q. What analytical challenges arise in quantifying trace impurities?
Q. How does the hydrochloride salt form impact pharmacokinetics?
Q. What computational tools predict its ADME profile?
- Molecular docking (AutoDock Vina) models interactions with opioid receptors, correlating binding energy (ΔG ≤ -9.5 kcal/mol) with in vitro antagonism .
- Physicochemical descriptors (LogP ~1.2, PSA 75 Ų) from ChemAxon predict moderate blood-brain barrier permeability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
